Ethyl (diethoxymethyl)phosphinate, CAS 65600-74-0, is a liquid organophosphorus reagent classified as an H-phosphinate ester.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFU6CgwxSPX_cERzRNh7mmqxyh7WOJ2dSL5YCnSpBrDlXkWdbqqVfE7LJyoewyZesaUGY0vJlcMqGuVczhWxzWy7PO-kD-YMbdvOrBtkZ-MGZ6-YFv8ZOHhRGkUeNP5ZGl6jlaZeDa2KAEG-pxmSEuIRnKEmNqEFIohTr-vWcbX2F8bXzh8oUZlnnTwRPjZzg%3D%3D)] Its primary role in synthesis is to serve as a specialized building block for introducing a phosphinoyl group attached to a masked carboxylic acid functional group. This unique bifunctionality makes it a key precursor in the synthesis of complex phosphinic acids, particularly those designed as analogues of biologically relevant carboxylic acids, such as amino acids.
Direct substitution of Ethyl (diethoxymethyl)phosphinate with more common reagents like diethyl phosphite (CAS 762-04-9) is not feasible for its core applications.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGMP5ND_Hxx-IuXds1DUrQrpz2OY1gKbkhT0WuQGYv26B17n4y8t20FzoqBoJUqw089ze9NRLQ_PWihkjWPFjsHkY1bjcjbv2ZTV0njuz3r4ydUj5GkgwAR394ccgDnOm9xiOefrvFvglA%3D)] While both can participate in C-P bond-forming reactions, diethyl phosphite introduces a diethoxyphosphoryl group. In contrast, Ethyl (diethoxymethyl)phosphinate introduces a synthon where the diethoxymethyl group can be selectively hydrolyzed to a carboxylic acid (-COOH) moiety. This function as a latent carboxyl group is critical for synthesizing phosphinic acid analogues of amino acids (e.g., phosphinoglutamate) and is completely absent in standard phosphites or simple alkyl/aryl phosphinates, making them functionally distinct and unsuitable for such synthetic targets.
The primary differentiator for Ethyl (diethoxymethyl)phosphinate is its function as a synthetic equivalent of a phosphinocarboxylic acid. The diethoxymethyl group serves as a stable acetal that, after incorporation into a target molecule via C-P bond formation, can be readily hydrolyzed under acidic conditions to unmask a carboxylic acid group.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFaiOVKy563vH9MYzTC0Ex6pC5O0k_VLreKe3G70bUov3xPw_CPuXyFN9KePAwPdGdYKtvxRD1_KH5yMW0fGspnUBkFVFBMHNT98AJZm32BNNH0QO4Vj-d81wAu-BN1gA85uPXK1w%3D%3D)] Common alternatives, such as diethyl phosphite, lack this latent functionality and instead introduce a phosphonate ester, which cannot be converted to a carboxylic acid under similar conditions. This makes Ethyl (diethoxymethyl)phosphinate an essential precursor for specific targets like phosphinic analogues of glutamate, which are potent NMDA receptor antagonists.
| Evidence Dimension | Chemical Functionality |
| Target Compound Data | Introduces a P-C(H)(OEt)2 moiety, where the C(H)(OEt)2 group is hydrolyzable to -COOH. |
| Comparator Or Baseline | Diethyl phosphite: Introduces a P(O)(OEt)2 group, which is not convertible to a carboxylic acid. |
| Quantified Difference | Qualitative functional difference; enables a synthetic transformation not possible with the comparator. |
| Conditions | Standard acidic hydrolysis conditions for deprotection. |
For synthesizing molecules that require both a phosphinic acid and a carboxylic acid in a specific spatial arrangement, this compound is the direct and necessary procurement choice.
Ethyl (diethoxymethyl)phosphinate demonstrates effective reactivity as a P-nucleophile in base-catalyzed Michael additions, a critical step for building the carbon skeleton of target molecules. In a representative reaction, the addition of ethyl (diethoxymethyl)phosphinate to ethyl acrylate proceeded smoothly to furnish the desired phosphinocarboxylate precursor in a 70% isolated yield.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFaiOVKy563vH9MYzTC0Ex6pC5O0k_VLreKe3G70bUov3xPw_CPuXyFN9KePAwPdGdYKtvxRD1_KH5yMW0fGspnUBkFVFBMHNT98AJZm32BNNH0QO4Vj-d81wAu-BN1gA85uPXK1w%3D%3D)] This provides a quantitative benchmark for the efficiency of this reagent in forming C-P bonds with common α,β-unsaturated systems.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 70% |
| Comparator Or Baseline | N/A (Baseline performance for a key reaction class) |
| Quantified Difference | N/A |
| Conditions | Michael addition to ethyl acrylate using sodium ethoxide in ethanol. |
This established yield demonstrates the compound's reliability as a precursor in conjugate addition strategies, justifying its selection for process development and scale-up where predictable performance is critical.
As a liquid with a boiling point of 224°C, Ethyl (diethoxymethyl)phosphinate offers significant handling and processability advantages over its corresponding free acid, (diethoxymethyl)phosphinic acid.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFU6CgwxSPX_cERzRNh7mmqxyh7WOJ2dSL5YCnSpBrDlXkWdbqqVfE7LJyoewyZesaUGY0vJlcMqGuVczhWxzWy7PO-kD-YMbdvOrBtkZ-MGZ6-YFv8ZOHhRGkUeNP5ZGl6jlaZeDa2KAEG-pxmSEuIRnKEmNqEFIohTr-vWcbX2F8bXzh8oUZlnnTwRPjZzg%3D%3D)] The ester form is readily soluble in common organic solvents and can be dosed precisely as a liquid. In contrast, the free acid would be a solid with different solubility profiles, requiring the stoichiometric addition of a base to generate the reactive nucleophile. Using the pre-formed ethyl ester simplifies reaction setup, avoids heterogeneous mixtures, and eliminates the need to handle and add a separate, often hygroscopic or reactive, base, leading to improved process control and reproducibility.
| Evidence Dimension | Physical Form & Handling |
| Target Compound Data | Liquid, soluble in organic solvents, does not require a separate base for activation in many reactions. |
| Comparator Or Baseline | (Diethoxymethyl)phosphinic acid (putative): Solid, different solubility, requires stoichiometric base for reaction. |
| Quantified Difference | Qualitative improvement in material handling and process simplification. |
| Conditions | Standard laboratory and process chemistry workflows. |
For buyers in process development or manufacturing, selecting the liquid ester form minimizes operational complexity, reduces the number of reagents, and enhances the reproducibility of synthetic protocols.
This compound is the right choice for the synthesis of phosphinic acid bioisosteres of glutamic and aspartic acid. Its ability to introduce the complete phosphinocarboxylate backbone via Michael addition, followed by hydrolysis, makes it a key intermediate in the development of N-methyl-D-aspartate (NMDA) receptor antagonists and other neuroactive compounds.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFaiOVKy563vH9MYzTC0Ex6pC5O0k_VLreKe3G70bUov3xPw_CPuXyFN9KePAwPdGdYKtvxRD1_KH5yMW0fGspnUBkFVFBMHNT98AJZm32BNNH0QO4Vj-d81wAu-BN1gA85uPXK1w%3D%3D)]
In medicinal chemistry, replacing a peptide's scissile amide bond with a phosphinic acid transition-state analogue is a common strategy for creating enzyme inhibitors. This reagent provides a direct route to phosphinic acids containing a C-terminal carboxyl group, making it highly suitable for building blocks used in the synthesis of inhibitors for proteases and other hydrolases.
For process chemists, the liquid form and established reactivity of this ester simplify the workflow for producing complex phosphinocarboxylic acids. Its use avoids the handling of solid free acids and the addition of bases, leading to more controlled and reproducible C-P bond formation reactions in a manufacturing or scale-up environment.